molecular formula C17H15BrN4OS B380257 4-(4-BROMOPHENYL)-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(4-BROMOPHENYL)-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B380257
M. Wt: 403.3g/mol
InChI Key: SZQCSFKQOCYCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BROMOPHENYL)-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a pyridinyl group, and a thioxo-tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-bromophenyl)-3-buten-2-one. This intermediate is then reacted with thiourea and pyridine-2-carboxamide under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-BROMOPHENYL)-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. It may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOPHENYL)-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its thioxo-tetrahydropyrimidine core, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other bromophenyl derivatives and contributes to its potential as a versatile compound in various fields of research .

Properties

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3g/mol

IUPAC Name

4-(4-bromophenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C17H15BrN4OS/c1-10-14(16(23)21-13-4-2-3-9-19-13)15(22-17(24)20-10)11-5-7-12(18)8-6-11/h2-9,15H,1H3,(H,19,21,23)(H2,20,22,24)

InChI Key

SZQCSFKQOCYCRP-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=N3

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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